molecular formula C7H10N2 B187647 2-Aminocyclohex-1-ene-1-carbonitrile CAS No. 15595-71-8

2-Aminocyclohex-1-ene-1-carbonitrile

Cat. No.: B187647
CAS No.: 15595-71-8
M. Wt: 122.17 g/mol
InChI Key: PFIVIEDNXASHEY-UHFFFAOYSA-N
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Description

2-Aminocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H10N2. It is a versatile chemical used in various scientific research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminocyclohex-1-ene-1-carbonitrile is typically synthesized through a carbon deamination reaction. This involves the reaction of cyclohexene with ammonia under specific conditions to yield the desired product . The reaction conditions, such as temperature and reaction time, are crucial to achieving high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistent quality and yield. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism by which 2-Aminocyclohex-1-ene-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminocyclohex-1-ene-1-carbonitrile stands out due to its unique combination of an amino group and a nitrile group on a cyclohexene ring. This structure imparts distinct reactivity and versatility, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

2-aminocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIVIEDNXASHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302731
Record name 2-aminocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15595-71-8
Record name 15595-71-8
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Record name 2-aminocyclohex-1-ene-1-carbonitrile
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Record name 2-aminocyclohex-1-ene-1-carbonitrile
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Synthesis routes and methods I

Procedure details

A stirred mixture of 1,7-heptanedinitrile (24.44 g, 0.2 mol) and t-BuOK (22.44 g, 0.2 mol) was heated at 80° C. for 3 h under nitrogen. The mixture was then cooled down to room temperature and stored at that temperature overnight. The residue was treated with water, and extracted with ether (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by recrystallization from MeOH to give the title compound as a white solid (18.2 g, 75%). 1H NMR (400 MHz, CDCl3) δ1.58-1.71 (m, 4H), 2.12-2.20 (m, 4H), 4.23 (bs, 2H). MS 123 (MH+).
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24.44 g
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22.44 g
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Yield
75%

Synthesis routes and methods II

Procedure details

To cold toluene (20 mL) was added 60% NaH (720 mg, 18.0 mmol) slowly and followed by a solution of 1,5-dicyanopentane (2.1 mL, 16.37 mmol) in toluene (5 mL) slowly at 0° C. The resulting mixture was refluxed for 4 h and cooled to room temperature. The reaction mixture was quenched with ethanol (2 mL), water (20 mL) and acetic acid (2 mL). The organic layer was separated and aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. Water was added to the crude residue, then filtered and washed with hexane to afford 850 mg (42%) of 2-aminocyclohex-1-enecarbonitrile (I-7a) as a pale brown solid.
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2.1 mL
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5 mL
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720 mg
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20 mL
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Synthesis routes and methods III

Procedure details

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